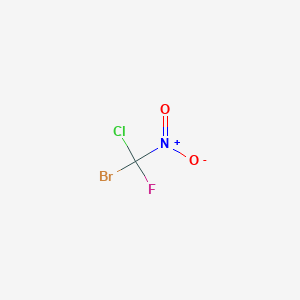
Bromo(chloro)fluoro(nitro)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(chloro)fluoro(nitro)methane is a complex organohalogen compound that contains bromine, chlorine, fluorine, and a nitro group attached to a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)fluoro(nitro)methane can be achieved through several methods:
Halogen Exchange Reactions: Starting from a dihalomethane, halogen exchange reactions can be employed to introduce the desired halogen atoms.
Reductive Debromination: Dibromofluoromethane can be subjected to reductive debromination using organotin hydrides to yield bromofluoromethane, which can then be further functionalized.
Hunsdiecker Reaction: Salts of fluoroacetic acid can undergo a Hunsdiecker-type reaction to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. similar compounds are often produced using large-scale halogen exchange reactions and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(chloro)fluoro(nitro)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The nitro group can be reduced to an amine or oxidized to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace halogen atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed to oxidize the nitro group.
Major Products
Substitution: Products include various substituted methanes depending on the nucleophile used.
Reduction: Aminomethane derivatives.
Oxidation: Nitroso or nitro derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of bromo(chloro)fluoro(nitro)methane involves several pathways:
Radical Chain Mechanism: The compound can undergo radical chain reactions, particularly in the presence of light or heat, leading to the formation of reactive intermediates.
Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Electrophilic Addition: The nitro group can participate in electrophilic addition reactions, particularly in the presence of strong acids or bases.
Comparaison Avec Des Composés Similaires
Bromo(chloro)fluoro(nitro)methane can be compared with other similar compounds:
Bromochlorofluoromethane: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Bromochlorofluoroiodomethane: Contains an additional iodine atom, making it a more complex and potentially more reactive compound.
Bromofluoromethane: Contains only bromine and fluorine, making it simpler and less versatile in terms of chemical reactivity.
List of Similar Compounds
- Bromochlorofluoromethane
- Bromochlorofluoroiodomethane
- Bromofluoromethane
- Chlorofluoromethane
Propriétés
Numéro CAS |
105804-65-7 |
|---|---|
Formule moléculaire |
CBrClFNO2 |
Poids moléculaire |
192.37 g/mol |
Nom IUPAC |
bromo-chloro-fluoro-nitromethane |
InChI |
InChI=1S/CBrClFNO2/c2-1(3,4)5(6)7 |
Clé InChI |
WQDRLUVASXPEDO-UHFFFAOYSA-N |
SMILES canonique |
C([N+](=O)[O-])(F)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















